
Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate (CAS 76318-50-8) is a halogenated aromatic compound structurally derived from L-tyrosine. Its molecular formula is C₁₀H₁₁NO₃I₂, with a molecular weight of 447.00724 g/mol . The compound features a methyl ester group, a 4-hydroxy-3,5-diiodophenyl substituent, and an amino acid backbone. It is also known as 3,5-diiodo-L-tyrosine methyl ester, highlighting its relationship to thyroid hormone precursors like 3,5-diiodo-L-tyrosine (CAS 300-39-0) .
This compound is primarily used in research settings, particularly in studies exploring halogenated tyrosine derivatives' biochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate typically involves the iodination of a phenyl ring followed by the introduction of an amino group and esterification. One common method involves the following steps:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Amination: The iodinated phenyl compound is then reacted with ammonia or an amine to introduce the amino group.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the hydroxy group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Halogen Substitution Variants
- Levothyroxine (L-Thyroxine): Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate (CAS 4406-42-2) incorporates an additional phenoxy group and two more iodine atoms, significantly increasing molecular weight (672.96 g/mol) .
Functional Group Variants
- Acid Form: 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS 66-02-4) lacks the methyl ester, resulting in higher polarity and lower lipophilicity .
Table 1: Structural Comparison
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate | 76318-50-8 | C₁₀H₁₁NO₃I₂ | 447.01 | Methyl ester, diiodophenyl |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | 66-02-4 | C₉H₉NO₃I₂ | 432.98 | Carboxylic acid, diiodophenyl |
Levothyroxine sodium | 4406-42-2 | C₁₅H₁₁I₄NNaO₄ | 672.96 | Sodium salt, phenoxy, diiodophenyl |
Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate | N/A | C₁₀H₁₀Br₂N₂O₃ | ~386.91 | Dibromo, hydroxyimino |
Physicochemical Properties
- Lipophilicity : The methyl ester derivative (logP ~2.5 estimated) is more lipophilic than the parent acid (logP ~1.8), enhancing cellular uptake .
- Solubility : Levothyroxine’s sodium salt (CAS 4406-42-2) exhibits high water solubility (>50 mg/mL), whereas the methyl ester is sparingly soluble in aqueous media .
- Thermal Stability : The parent acid (CAS 66-02-4) has a melting point of 213°C and decomposes at 410.5°C , while the ester’s stability remains uncharacterized .
Table 2: Key Physicochemical Properties
Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |
---|---|---|---|
This compound | Not reported | Not reported | Low (organic solvents) |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | 213 | 410.5 | Moderate (polar solvents) |
Levothyroxine sodium | ~200 (decomposes) | Not reported | High (water) |
Biological Activity
Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate, a derivative of tyrosine, has garnered significant attention due to its unique structural features and potential biological activities. The compound is characterized by its iodine substitutions, which enhance its biological reactivity and therapeutic potential. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C10H12I2N2O3
- Molecular Weight : 447.01 g/mol
- CAS Number : 696659-29-7
The compound's structure includes a methyl ester functional group, contributing to its solubility and reactivity in biological systems.
This compound exhibits various biological activities primarily due to its structural similarity to tyrosine. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular environments.
- Thyroid Hormone Modulation : Due to its iodine content, it may influence thyroid hormone synthesis and metabolism.
- Neuroprotective Effects : It has been studied for its role in neuroprotection, potentially aiding in conditions like neurodegeneration.
Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research indicates that this compound can enhance cell viability and proliferation in neuronal cell lines under oxidative stress conditions.
- In Vivo Studies : Animal models have demonstrated that the compound may improve cognitive functions and reduce symptoms associated with neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
2-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | Lacks iodine substitution | More hydrophilic; used in protein synthesis |
3,5-Diiodotyrosine | C9H8I2N1O3 | Contains iodine; no amino group | Primarily studied for thyroid hormone synthesis |
Methyl (S)-tyrosinate | C10H13NO3 | Methyl ester of tyrosine | Less halogenated; broader application in nutrition |
The unique iodine substitutions in this compound enhance its biological activity compared to other similar compounds.
Case Study 1: Neuroprotective Effects
A study conducted by Hainfeld et al. (2021) explored the neuroprotective properties of this compound in a mouse model of Alzheimer's disease. The results indicated significant improvements in memory retention and a reduction in amyloid-beta plaque formation.
Case Study 2: Thyroid Hormone Regulation
Research published in the Journal of Endocrinology (2020) demonstrated that this compound could modulate thyroid hormone levels in hypothyroid rats. The treated group showed a marked increase in serum thyroxine levels compared to controls.
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUDQOSVGDGRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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